Ethyl 2-phenylpent-4-enoate
CAS No.: 14815-74-8
Cat. No.: VC6037788
Molecular Formula: C13H16O2
Molecular Weight: 204.269
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14815-74-8 |
|---|---|
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.269 |
| IUPAC Name | ethyl 2-phenylpent-4-enoate |
| Standard InChI | InChI=1S/C13H16O2/c1-3-8-12(13(14)15-4-2)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3 |
| Standard InChI Key | UVIIDCMCSMXQGO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CC=C)C1=CC=CC=C1 |
Introduction
Chemical Structure and Nomenclature
Spectroscopic Characterization
While direct spectral data for ethyl 2-phenylpent-4-enoate are absent in the provided sources, analogous compounds such as (E)-ethyl 5-phenylpent-2-enoate exhibit diagnostic NMR signals:
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¹H NMR: δ 1.29 ppm (t, 3H, ester CH₃), 2.35–2.65 ppm (m, 2H, CH₂ adjacent to carbonyl), 5.35–5.55 ppm (m, 2H, CH₂=CH), and 7.20–7.40 ppm (m, 5H, aromatic protons) .
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¹³C NMR: δ 14.1 (ester CH₃), 60.5 (ester OCH₂), 128.0–130.5 (aromatic and olefinic carbons), and 171.2 (carbonyl C=O) .
Synthesis and Reaction Pathways
Olefination Strategies
A key synthesis route involves the Horner–Wadsworth–Emmons (HWE) reaction, as demonstrated in the preparation of related α,β-unsaturated esters . For example, (E)-ethyl 5-phenylpent-2-enoate is synthesized via:
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Reagents: LiCl, diethyl phosphopropionate, 1,8-diazabicycloundec-7-ene (DBU), and 3-phenylpropanal in dry acetonitrile.
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Conditions: 0°C to room temperature, monitored by TLC (pentane/Et₂O) .
This method ensures high stereoselectivity (>20:1 E:Z) due to the bulky phosphonate stabilizing the transition state .
Reduction and Functionalization
The ester can be reduced to the corresponding allylic alcohol using diisobutylaluminum hydride (DIBAL-H):
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Outcome: (E)-5-phenylpent-2-enol is obtained in 60% yield, which is subsequently oxidized to the aldehyde using Dess–Martin periodinane (DMP) .
Physicochemical Properties
The compound’s low vapor pressure and moderate logP suggest limited environmental mobility but sufficient lipophilicity for biological membrane penetration .
Applications in Organic Synthesis
Asymmetric Catalysis
Ethyl 2-phenylpent-4-enoate derivatives serve as substrates in asymmetric allylic alkylation (AAA). For instance, α-allyl-α-aryl α-amino esters synthesized from similar enoates are pivotal in constructing cyclic amino acids via ring-closing metathesis (RCM) .
Pharmaceutical Intermediates
The compound’s enoate system participates in Michael additions with nucleophiles (e.g., amines, thiols) to yield β-substituted esters. These products are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants .
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